

Application Notes and Protocols: AF430 NHS Ester Labeling for In-Vivo Imaging

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Compound of Interest					
Compound Name:	AF430 NHS ester				
Cat. No.:	B12378377	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction to AF430 NHS Ester

AF430 NHS ester is a hydrophilic coumarin dye that serves as a valuable tool for fluorescently labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, commonly found on proteins and antibodies, to form stable amide bonds.[2] This labeling chemistry is straightforward and widely used for creating fluorescent probes for various biological applications.[2]

AF430 exhibits excitation and emission maxima at approximately 430 nm and 542 nm, respectively, placing its fluorescence in the green-yellow range of the visible spectrum.[3] A key feature of AF430 is its large Stokes shift of around 112 nm, which is advantageous in multicolor imaging applications by minimizing spectral overlap between different fluorophores.[1] The dye's fluorescence is also stable over a broad pH range (pH 4-10).[1]

While AF430 is a bright and photostable dye suitable for many in vitro applications like flow cytometry and fluorescence microscopy, its utility for deep-tissue in-vivo imaging in whole animals is limited.[1][4] The excitation and emission wavelengths of AF430 fall within the visible spectrum, where light penetration through biological tissues is significantly attenuated by absorption and scattering.[4] Furthermore, tissue autofluorescence is more pronounced in this spectral region, potentially leading to a lower signal-to-noise ratio.[5]



Despite these limitations for deep-tissue imaging, AF430-labeled probes can be effectively utilized in specific in-vivo applications, including:

- Superficial Imaging: For visualizing targets on or near the skin surface.
- Intravital Microscopy: High-resolution imaging of cells and tissues in living animals through imaging windows.[6]
- In-Vivo Flow Cytometry: Detecting and quantifying labeled cells directly within the bloodstream.[7]

These application notes provide detailed protocols for labeling proteins and antibodies with **AF430 NHS ester** and offer guidance on its potential applications and limitations in the context of in-vivo imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AF430 and provide a general comparison with other common fluorophores.

Table 1: Photophysical Properties of AF430

Property	Value	Reference
Maximum Excitation Wavelength (λex)	~430 nm	[3]
Maximum Emission Wavelength (λem)	~542 nm	[3]
Molar Extinction Coefficient (ϵ) at λ max	15,955 M ⁻¹ cm ⁻¹	[8]
Quantum Yield (Φ) of Maleimide Derivative	0.23	[6]
Correction Factor (CF ₂₈₀)	0.06	[8]



Note: The quantum yield provided is for the AF430 maleimide derivative, as a specific value for the NHS ester conjugate is not readily available. The actual quantum yield can vary depending on the conjugation efficiency and the local environment of the dye.[9]

Table 2: General Comparison of Fluorophores for In-Vivo Imaging

Fluorophore Class	Excitation/Emi ssion Range	Tissue Penetration	Autofluoresce nce Interference	Typical In-Vivo Applications
Visible (e.g., AF430, FITC)	400-650 nm	Low	High	Superficial imaging, intravital microscopy
Near-Infrared (NIR) (e.g., Cy5.5, IRDye 800CW)	650-900 nm	High	Low	Deep-tissue whole-body imaging

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with AF430 NHS Ester

This protocol outlines the general procedure for conjugating **AF430 NHS ester** to proteins or antibodies. The optimal conditions may need to be determined empirically for each specific biomolecule.

Materials:

- Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine must be avoided.[10]
- AF430 NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)



- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11]
- Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein/antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
 - Adjust the protein concentration to 1-10 mg/mL.[8]
- Prepare the AF430 NHS Ester Stock Solution:
 - Immediately before use, dissolve the AF430 NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4] Vortex thoroughly to ensure complete dissolution.
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
 - Add a 10- to 20-fold molar excess of the dissolved AF430 NHS ester to the protein solution while gently stirring.[4] The optimal dye-to-protein ratio should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
- Purification of the Conjugate:
 - Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or using a spin filtration column.[8]
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL) (see Protocol 2).



 Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your labeled conjugate. It can be determined spectrophotometrically.

Materials:

- Purified AF430-protein/antibody conjugate
- Spectrophotometer

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is approximately 430 nm (A₄₃₀).
- Calculate Protein and Dye Concentrations:
 - The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_{430} / ϵ _dye where ϵ _dye is the molar extinction coefficient of AF430 (15,955 M⁻¹cm⁻¹).[8]
 - The protein concentration can be calculated by correcting the A₂₈₀ reading for the absorbance of the dye at 280 nm: Corrected A₂₈₀ = A₂₈₀ (A₄₃₀ × CF₂₈₀) where CF₂₈₀ is the correction factor for AF430 at 280 nm (0.06).[8] Protein Concentration (M) = Corrected A₂₈₀ / ε protein where ε protein is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL):
 - DOL = Dye Concentration (M) / Protein Concentration (M)



For optimal in-vivo imaging with antibodies, a DOL range of 1.5 to 3 is generally recommended to balance signal intensity with potential alterations in biodistribution and clearance.[1]

Protocol 3: General Considerations for In-Vivo Imaging with AF430-Labeled Probes

Given the limitations of visible light fluorophores for deep-tissue imaging, this section provides general guidance for potential in-vivo applications of AF430 conjugates.

Animal Models:

 For superficial imaging, hairless or shaved mice are recommended to minimize light scattering and absorption by fur.[1]

Administration and Dosage:

- The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) and the optimal dosage need to be determined empirically for each specific probe and application.[1]
- For antibody-based probes targeting tumors, a starting dosage of 50 μg per animal can be considered.[1]

Imaging Systems:

- Superficial Imaging: Whole-body imaging systems equipped with appropriate excitation and emission filters for AF430 can be used.
- Intravital Microscopy: Confocal or multiphoton microscopes are required for high-resolution imaging of tissues in living animals.[6]
- In-Vivo Flow Cytometry: Specialized instruments designed for detecting fluorescently labeled cells in circulation are necessary.[7]

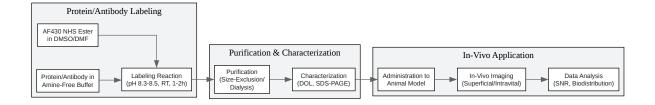
Data Analysis:

• Signal-to-Noise Ratio (SNR): It is crucial to quantify the signal from the AF430-labeled probe relative to the background autofluorescence.



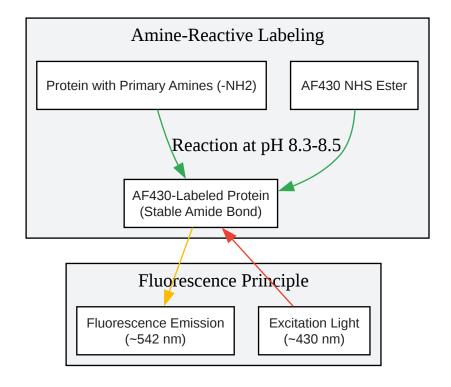
• Biodistribution: For systemic applications, ex-vivo analysis of organs can provide information on the distribution and clearance of the labeled probe.

Mandatory Visualizations



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Caption: Workflow for AF430 NHS ester labeling and in-vivo application.



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Caption: Principle of AF430 NHS ester labeling and fluorescence.

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References

- 1. From seeing to believing: labelling strategies for in vivo cell-tracking experiments PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online |
 Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. Combining in vivo reflectance with fluorescence confocal microscopy provides additive information on skin morphology PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Long wavelength multiphoton excitation is advantageous for intravital kidney imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell labeling approaches for fluorescence-based in vivo flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alexa Fluor[™] 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen[™] [thermofisher.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Cellular Phototoxicity | Nikon's MicroscopyU [microscopyu.com]
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